2-Methyl-3-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one
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Overview
Description
2-Methyl-3-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials
Formation of Quinazolinone Core: This step often involves the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of Thiazolo[4,5-c]pyridine Moiety: This can be achieved through a series of condensation reactions involving thiazole and pyridine derivatives.
Attachment of Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can be performed on the quinazolinone core or the thiazolo[4,5-c]pyridine moiety, often using hydrogenation or metal hydride reagents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinazolinone core and the thiazolo[4,5-c]pyridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield alcohols or ketones, while substitution reactions can introduce various functional groups onto the core structure.
Scientific Research Applications
2-Methyl-3-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Methyl-3-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in disease pathways.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as sulfathiazole and ritonavir, have similar biological activities.
Quinazolinone Derivatives: Compounds like gefitinib and erlotinib, which also contain the quinazolinone core, are used as anticancer agents.
Uniqueness
2-Methyl-3-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one is unique due to its combination of the quinazolinone core with the thiazolo[4,5-c]pyridine moiety and the piperidine ring. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C21H21N5OS |
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Molecular Weight |
391.5 g/mol |
IUPAC Name |
2-methyl-3-[[1-([1,3]thiazolo[4,5-c]pyridin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one |
InChI |
InChI=1S/C21H21N5OS/c1-14-23-17-5-3-2-4-16(17)20(27)26(14)13-15-7-10-25(11-8-15)21-24-18-12-22-9-6-19(18)28-21/h2-6,9,12,15H,7-8,10-11,13H2,1H3 |
InChI Key |
KADLMPGHDPEYKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CC3CCN(CC3)C4=NC5=C(S4)C=CN=C5 |
Origin of Product |
United States |
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